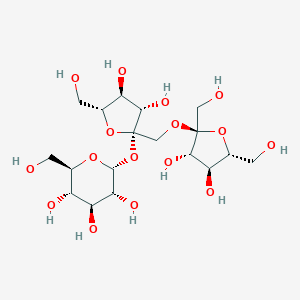
Sodium isonicotinate
Übersicht
Beschreibung
Sodium Isonicotinate is a chemical compound with the molecular formula C6H4NNaO2 . It is also known by other names such as Isonicotinic Acid Sodium Salt and 4-Pyridinecarboxylic acid, sodium salt . The molecular weight of Sodium Isonicotinate is approximately 145.09 g/mol .
Molecular Structure Analysis
The InChI representation of Sodium Isonicotinate isInChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 . The Canonical SMILES representation is C1=CN=CC=C1C(=O)[O-].[Na+] . Physical And Chemical Properties Analysis
Sodium Isonicotinate has a molecular weight of 145.09 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of Sodium Isonicotinate are both approximately 145.01397265 g/mol . The topological polar surface area is 53 Ų , and it has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiproliferative Agents
Sodium isonicotinate has been explored in the synthesis of novel organotin (IV) compounds with nicotinate and isonicotinate moieties. These compounds have shown promising antiproliferative effects on carcinoma cells, indicating potential use in cancer treatment .
Analytical Chemistry: Impurity Analysis in Pharmaceuticals
In the realm of analytical chemistry, Sodium isonicotinate is used as a reference compound for the simultaneous analysis of isoniazid and its impurities by capillary zone electrophoresis. This method is crucial for ensuring the quality of pharmaceuticals .
Chemical Synthesis: Organic Synthesis Intermediate
Sodium isonicotinate serves as an intermediate in organic synthesis, particularly in the formation of organotin compounds. It is involved in reactions that yield products with potential biological activity .
Material Science: Solid-State Chemistry
In material science, Sodium isonicotinate is utilized for its solubility and reactivity properties. It is often used in the synthesis of various materials where the pyridine moiety plays a critical role in the molecular structure .
Environmental Science: Soil and Water Analysis
While direct applications of Sodium isonicotinate in environmental science are not extensively documented, related compounds like isonicotinic acid are significant in environmental analysis. They serve as markers and reactants in the study of soil and water contamination .
Biochemistry: Enzyme Inhibition Studies
Sodium isonicotinate is used in biochemistry for studying enzyme interactions, particularly as an inhibitor or substrate analog. Its structure is similar to nicotinic acid, which is a key molecule in various biochemical pathways .
Agriculture: Pest Management
Derivatives of isonicotinate, such as methyl isonicotinate, are used as semiochemicals in pest management. They serve as lures in traps for thrips, a common agricultural pest .
Ion Sensing Technology: Agricultural Applications
While Sodium isonicotinate itself may not be used directly in ion sensors, the technology to detect ions like sodium is crucial in agriculture. Ion sensors help in optimizing fertilization and ensuring soil health, indirectly relating to the use of sodium-based compounds .
Wirkmechanismus
Target of Action
Sodium isonicotinate, also known as isonicotinic acid sodium salt, is a compound that has been studied for its potential biological activities .
Mode of Action
It’s worth noting that the compound is related to Methyl isonicotinate, which has been found to influence the movement of thrips . .
Biochemical Pathways
For instance, Methyl isonicotinate has been associated with calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling . Whether Sodium isonicotinate affects similar pathways is a topic for future research.
Result of Action
Related compounds, such as methyl isonicotinate, have been found to have antiproliferative effects on carcinoma cells . Whether Sodium isonicotinate has similar effects is a topic for future research.
Action Environment
It’s known that various environmental and stress factors can influence the secondary metabolism in medicinal plants, potentially affecting the production of compounds like sodium isonicotinate .
Eigenschaften
IUPAC Name |
sodium;pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCGWNPDFFPOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168614 | |
| Record name | Sodium isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium isonicotinate | |
CAS RN |
16887-79-9 | |
| Record name | Sodium isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium Isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N428DW41J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)


